2-(4-Hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
2-(4-Hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one: is a chemical compound with the following structural formula:
C22H22O4
It belongs to the class of benzofuran derivatives and exhibits interesting biological properties. The compound’s systematic IUPAC name is (2E,6E)-2-(4-Hydroxy-3-methoxybenzylidene)-6-(4-methoxybenzylidene)cyclohexanone .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves the condensation of appropriate precursors. One common method is the reaction between a substituted benzaldehyde (such as 4-hydroxy-3-methoxybenzaldehyde) and a substituted cyclohexanone (such as 4-methoxybenzylidene cyclohexanone). The reaction typically proceeds under acidic or basic conditions.
Industrial Production: While there isn’t a large-scale industrial production of this compound, it can be synthesized in the laboratory using standard organic synthesis techniques.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at different positions on the benzofuran ring are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The specific products depend on the reaction conditions and the substituents present. Detailed analysis of reaction pathways would be needed to identify major products.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties, including potential antitumor, anti-inflammatory, or antioxidant effects.
Biological Studies: It may serve as a probe for studying cellular processes or molecular targets.
Materials Science: Its unique structure could inspire novel materials or functionalized derivatives.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular receptors or enzymes, affecting signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar structural features include other benzofuran derivatives like flavonoids and natural products.
Properties
CAS No. |
5438-61-9 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O4/c1-19-14-8-10(6-7-12(14)17)9-15-16(18)11-4-2-3-5-13(11)20-15/h2-9,17H,1H3/b15-9+ |
InChI Key |
KNIKQAVPAFENMU-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3O2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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